Cas no 2137858-49-0 (3-(3-bromo-2-fluorophenyl)furan)

3-(3-bromo-2-fluorophenyl)furan 化学的及び物理的性質
名前と識別子
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- 3-(3-bromo-2-fluorophenyl)furan
- EN300-1085803
- 2137858-49-0
-
- インチ: 1S/C10H6BrFO/c11-9-3-1-2-8(10(9)12)7-4-5-13-6-7/h1-6H
- InChIKey: KZGWUSBGRROKGP-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(=C1F)C1=COC=C1
計算された属性
- 精确分子量: 239.95861g/mol
- 同位素质量: 239.95861g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 1
- 複雑さ: 176
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.4
- トポロジー分子極性表面積: 13.1Ų
3-(3-bromo-2-fluorophenyl)furan Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1085803-10.0g |
3-(3-bromo-2-fluorophenyl)furan |
2137858-49-0 | 10g |
$3131.0 | 2023-06-10 | ||
Enamine | EN300-1085803-5.0g |
3-(3-bromo-2-fluorophenyl)furan |
2137858-49-0 | 5g |
$2110.0 | 2023-06-10 | ||
Enamine | EN300-1085803-0.5g |
3-(3-bromo-2-fluorophenyl)furan |
2137858-49-0 | 95% | 0.5g |
$699.0 | 2023-10-27 | |
Enamine | EN300-1085803-2.5g |
3-(3-bromo-2-fluorophenyl)furan |
2137858-49-0 | 95% | 2.5g |
$1428.0 | 2023-10-27 | |
Enamine | EN300-1085803-0.05g |
3-(3-bromo-2-fluorophenyl)furan |
2137858-49-0 | 95% | 0.05g |
$612.0 | 2023-10-27 | |
Enamine | EN300-1085803-0.1g |
3-(3-bromo-2-fluorophenyl)furan |
2137858-49-0 | 95% | 0.1g |
$640.0 | 2023-10-27 | |
Enamine | EN300-1085803-0.25g |
3-(3-bromo-2-fluorophenyl)furan |
2137858-49-0 | 95% | 0.25g |
$670.0 | 2023-10-27 | |
Enamine | EN300-1085803-5g |
3-(3-bromo-2-fluorophenyl)furan |
2137858-49-0 | 95% | 5g |
$2110.0 | 2023-10-27 | |
Enamine | EN300-1085803-1.0g |
3-(3-bromo-2-fluorophenyl)furan |
2137858-49-0 | 1g |
$728.0 | 2023-06-10 | ||
Enamine | EN300-1085803-10g |
3-(3-bromo-2-fluorophenyl)furan |
2137858-49-0 | 95% | 10g |
$3131.0 | 2023-10-27 |
3-(3-bromo-2-fluorophenyl)furan 関連文献
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
3-(3-bromo-2-fluorophenyl)furanに関する追加情報
Recent Advances in the Study of 3-(3-Bromo-2-fluorophenyl)furan (CAS: 2137858-49-0) in Chemical Biology and Pharmaceutical Research
The compound 3-(3-bromo-2-fluorophenyl)furan (CAS: 2137858-49-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic compound, featuring a furan ring linked to a bromo-fluorophenyl moiety, has been explored for its role in modulating biological pathways and as a scaffold for drug development. Recent studies have highlighted its utility in targeting specific enzymes and receptors, making it a promising candidate for further investigation.
One of the key areas of interest is the compound's potential as an inhibitor of protein kinases, which are critical regulators of cellular processes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 3-(3-bromo-2-fluorophenyl)furan exhibits selective inhibition against certain kinase isoforms, with IC50 values in the low micromolar range. The study employed molecular docking and kinetic assays to elucidate the binding interactions, revealing that the bromo and fluoro substituents play a crucial role in stabilizing the inhibitor-enzyme complex. These findings suggest that further optimization of this scaffold could yield potent and selective kinase inhibitors for therapeutic use.
In addition to its kinase inhibitory activity, recent research has explored the compound's potential in antimicrobial applications. A preprint article from BioRxiv (2024) reported that 3-(3-bromo-2-fluorophenyl)furan exhibits broad-spectrum activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell membrane integrity, as evidenced by electron microscopy and fluorescence-based assays. This dual functionality—targeting both eukaryotic kinases and prokaryotic membranes—positions the compound as a versatile tool for chemical biology and drug discovery.
From a synthetic chemistry perspective, advances in the preparation of 3-(3-bromo-2-fluorophenyl)furan have also been reported. A recent Organic Letters publication (2024) described a novel palladium-catalyzed cross-coupling strategy that improves the yield and scalability of the synthesis. This methodological innovation addresses previous challenges in accessing sufficient quantities of the compound for biological testing, thereby facilitating further research into its applications. The authors also highlighted the compound's stability under physiological conditions, a critical factor for its potential development as a pharmaceutical agent.
Looking ahead, the diverse biological activities and synthetic accessibility of 3-(3-bromo-2-fluorophenyl)furan (CAS: 2137858-49-0) make it a compelling subject for interdisciplinary research. Future directions may include structure-activity relationship (SAR) studies to optimize its pharmacological properties, as well as investigations into its potential in combination therapies. As the compound continues to reveal new facets of its biological profile, it is poised to contribute significantly to both fundamental chemical biology and applied pharmaceutical development.
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